Cas no 1806978-65-3 (Ethyl 2,3-bis(trifluoromethyl)-4-bromophenylacetate)
Ethyl 2,3-bis(trifluoromethyl)-4-bromophenylacetate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 2,3-bis(trifluoromethyl)-4-bromophenylacetate
-
- Inchi: 1S/C12H9BrF6O2/c1-2-21-8(20)5-6-3-4-7(13)10(12(17,18)19)9(6)11(14,15)16/h3-4H,2,5H2,1H3
- InChI Key: MEVSLWJFIIWOOY-UHFFFAOYSA-N
- SMILES: BrC1C=CC(CC(=O)OCC)=C(C(F)(F)F)C=1C(F)(F)F
Computed Properties
- Exact Mass: 377.96901 g/mol
- Monoisotopic Mass: 377.96901 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 368
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.5
- Topological Polar Surface Area: 26.3
- Molecular Weight: 379.09
Ethyl 2,3-bis(trifluoromethyl)-4-bromophenylacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013017489-1g |
Ethyl 2,3-bis(trifluoromethyl)-4-bromophenylacetate |
1806978-65-3 | 97% | 1g |
1,475.10 USD | 2021-06-25 |
Ethyl 2,3-bis(trifluoromethyl)-4-bromophenylacetate Related Literature
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
Additional information on Ethyl 2,3-bis(trifluoromethyl)-4-bromophenylacetate
Ethyl 2,3-bis(trifluoromethyl)-4-bromophenylacetate (CAS No. 1806978-65-3): A Comprehensive Overview
Ethyl 2,3-bis(trifluoromethyl)-4-bromophenylacetate, identified by the CAS number 1806978-65-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and chemical synthesis. This compound belongs to the class of aromatic carboxylates and features a unique structural configuration that makes it a valuable intermediate in the development of various therapeutic agents. The presence of multiple fluorine atoms and a bromine substituent in its molecular structure imparts distinct electronic and steric properties, which are highly relevant for its applications in medicinal chemistry.
The structural motif of Ethyl 2,3-bis(trifluoromethyl)-4-bromophenylacetate consists of a phenyl ring substituted with two trifluoromethyl groups at the 2 and 3 positions, a bromine atom at the 4 position, and an acetic acid esterified with an ethyl group. This specific arrangement contributes to its reactivity and utility in synthetic pathways. The trifluoromethyl groups enhance the lipophilicity and metabolic stability of the compound, making it an attractive candidate for drug design. Additionally, the bromine atom serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings.
In recent years, there has been a surge in research focusing on the development of novel compounds with enhanced pharmacological properties. Ethyl 2,3-bis(trifluoromethyl)-4-bromophenylacetate has emerged as a key intermediate in the synthesis of small-molecule inhibitors targeting various biological pathways. Its incorporation into drug candidates has shown promise in preclinical studies, particularly in the inhibition of enzymes involved in cancer metabolism and inflammation. The compound's ability to modulate enzyme activity while maintaining favorable pharmacokinetic profiles makes it a compelling subject for further investigation.
One of the most intriguing aspects of Ethyl 2,3-bis(trifluoromethyl)-4-bromophenylacetate is its potential application in the development of next-generation antiviral agents. The unique electronic properties induced by the fluorine and bromine substituents allow for selective interactions with viral proteases and polymerases. Recent studies have demonstrated that derivatives of this compound exhibit inhibitory effects against several viral strains, including those responsible for influenza and hepatitis B. These findings underscore the importance of exploring structurally diverse scaffolds like Ethyl 2,3-bis(trifluoromethyl)-4-bromophenylacetate in antiviral drug discovery.
The synthesis of Ethyl 2,3-bis(trifluoromethyl)-4-bromophenylacetate involves multi-step organic transformations that highlight its synthetic versatility. The process typically begins with the bromination of a trifluoromethyl-substituted phenol followed by esterification with ethanol under acidic conditions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have also been employed to introduce additional functional groups with high precision. These synthetic strategies ensure high yields and purity, which are critical for pharmaceutical applications.
The pharmacological potential of Ethyl 2,3-bis(trifluoromethyl)-4-bromophenylacetate has been further explored through computational modeling and high-throughput screening (HTS) campaigns. These approaches have identified several promising derivatives with enhanced binding affinity and selectivity towards target enzymes. For instance, computational studies have predicted that modifications at the ester moiety can significantly improve metabolic stability while maintaining biological activity. Such insights are invaluable for guiding experimental efforts aimed at optimizing drug-like properties.
In conclusion, Ethyl 2,3-bis(trifluoromethyl)-4-bromophenylacetate (CAS No. 1806978-65-3) represents a fascinating compound with broad applications in pharmaceutical research. Its unique structural features make it an excellent candidate for developing novel therapeutic agents targeting various diseases. As research continues to uncover new synthetic routes and pharmacological applications, this compound is poised to play a significant role in future drug discovery efforts.
1806978-65-3 (Ethyl 2,3-bis(trifluoromethyl)-4-bromophenylacetate) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)